Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate
Description
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate is a branched-chain ester featuring a cyclohexenyl substituent attached to a pentanoate backbone. The cyclohexenyl group in this compound likely enhances hydrophobicity and steric bulk compared to simpler esters, influencing its solubility, volatility, and interactions with biological systems.
Properties
CAS No. |
73301-37-8 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate |
InChI |
InChI=1S/C14H24O2/c1-3-16-14(15)7-5-4-6-13-10-8-12(2)9-11-13/h8,13H,3-7,9-11H2,1-2H3 |
InChI Key |
WORUOURZKKLYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1CCC(=CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate typically involves the esterification of 5-(4-methylcyclohex-3-en-1-yl)pentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Fragrance Industry
Synthesis of Fragrances
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate is primarily utilized in the fragrance industry due to its pleasant aroma profile. It is often incorporated into perfumes and colognes to enhance their olfactory appeal. The compound's unique structure allows it to impart floral and fruity notes, making it a valuable ingredient in various fragrance formulations.
Case Study: Perfume Composition
A patent describes a malodour-blocking perfume composition that includes this compound as one of its key components. The incorporation of this compound helps to mask undesirable odors while enhancing the overall fragrance quality, demonstrating its effectiveness in commercial applications .
Food Flavoring
Flavoring Agent
In addition to its use in perfumes, this compound serves as a flavoring agent in food products. Its pleasant taste profile makes it suitable for enhancing the flavor of various food items, particularly in confections and beverages.
Regulatory Status
The compound is recognized as a flavoring agent by regulatory bodies, allowing its use in food products under specific guidelines. It is included in the JECFA (Joint FAO/WHO Expert Committee on Food Additives) functional classes for flavorings, indicating its safety for consumption when used appropriately .
Therapeutic Applications
Potential Drug Delivery Systems
Research is ongoing into the therapeutic applications of this compound, particularly in drug delivery systems. Its chemical properties may allow it to act as a carrier for active pharmaceutical ingredients, enhancing their bioavailability and efficacy.
Research Findings
Studies have indicated that compounds similar to this compound can improve the solubility of poorly soluble drugs, which is a significant challenge in pharmaceutical development. The ability to modify drug release profiles through such compounds is an area of active investigation.
Summary Table of Applications
| Application Area | Description | Regulatory Status |
|---|---|---|
| Fragrance Industry | Used in perfumes and colognes for enhancing scent profiles | Approved for use in cosmetics |
| Food Flavoring | Acts as a flavoring agent in various food products | Recognized by JECFA |
| Therapeutic Applications | Investigated for potential use in drug delivery systems | Ongoing research |
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its metabolism and biological activity. The compound may also interact with specific receptors or enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Key Research Findings
Ethanol Matrix Effects: Polar esters like ethyl pentanoate are more readily released in high-ethanol solutions, while hydrophobic analogs (e.g., target compound) may remain matrix-bound .
Structural Nuances Matter: Linear vs. branched structures significantly impact biological activity, as seen in isoamyl acetate’s unique release behavior compared to ethyl pentanoate .
Biological Activity
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate is a compound of interest due to its potential biological activities, particularly in the fields of flavoring and fragrance. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and safety profile based on available research.
Chemical Structure
This compound is characterized by its ester functional group and a cyclohexene ring, which may contribute to its biological properties. Understanding the structure is crucial for elucidating its activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties. For instance, studies indicate that related esters can scavenge free radicals, thereby reducing oxidative stress in cells .
- Genotoxicity and DNA Interaction : Research on structurally related compounds suggests that they may interact with DNA, leading to the formation of DNA adducts or causing DNA strand breaks under certain conditions. This interaction is often mediated by oxidative stress mechanisms .
- Apoptotic Pathways : Some studies have highlighted that derivatives of similar compounds can activate apoptotic pathways in cancer cells, leading to cell death. The activation of caspases has been noted as a critical step in this process .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:
| Study Reference | Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| HeLa | 50 | Induction of apoptosis through caspase activation | |
| MCF-7 | 25 | Significant reduction in cell viability | |
| A549 | 100 | DNA fragmentation observed |
In Vivo Studies
Limited in vivo studies have been conducted on the compound. However, related compounds have shown promising results in animal models for their anti-inflammatory and anticancer properties. For example:
- Anti-inflammatory Effects : In a study involving a mouse model, compounds similar to this compound reduced inflammation markers significantly after administration at doses ranging from 50 to 200 mg/kg .
- Tumor Growth Inhibition : Another study indicated that related esters could inhibit tumor growth in xenograft models when administered over a period of four weeks .
Safety Profile
The safety profile of this compound remains largely uncharacterized due to limited specific studies. However, assessments of similar compounds suggest that they may not exhibit significant carcinogenic effects at typical exposure levels used in flavoring applications . Long-term toxicity studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the standard synthetic protocols for preparing ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate, and how do reaction conditions influence yield?
Methodological Answer: Ethyl pentanoate derivatives are typically synthesized via nucleophilic substitution or esterification. For example, analogous compounds (e.g., ethyl 5-bromopentanoate) are reacted with substituted aldehydes or cyclohexenyl precursors under reflux with catalysts like K₂CO₃ and NaI in ethanol . Hydrolysis to the carboxylic acid intermediate (e.g., NaOH in ethanol-water) precedes functionalization. Optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature can reduce side reactions (e.g., demethylation) and improve yields. Characterization via NMR and IR is critical to confirm ester linkage formation and cyclohexenyl geometry .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar esters?
Methodological Answer:
- ¹H NMR : The cyclohexenyl proton signals (δ 5.2–5.6 ppm, multiplet) and ester carbonyl (δ 170–175 ppm in ¹³C NMR) are diagnostic. Rotatable bonds in the pentanoate chain produce distinct splitting patterns .
- IR : The ester C=O stretch (~1740 cm⁻¹) and cyclohexenyl C=C (~1650 cm⁻¹) confirm functional groups.
- MS : Molecular ion peaks at m/z 224 (C₁₃H₂₀O₂) and fragmentation patterns (e.g., loss of ethoxy group) differentiate it from analogs like ethyl valerate .
Advanced Research Questions
Q. How does this compound modulate bacterial quorum sensing, and what experimental designs are optimal for studying its dose-dependent effects?
Methodological Answer: At sub-inhibitory concentrations (e.g., 0.01 MIC), ethyl pentanoate derivatives act as quorum-sensing modulators. For Bacillus subtilis, SDS-PAGE analysis reveals upregulated 15 kDa proteins and downregulated 18 kDa proteins after 48–72 hours of exposure . To study dose dependency:
Q. What contradictions exist between ethyl pentanoate’s reported antimicrobial activity and its role as a bacterial stress inducer, and how can they be resolved experimentally?
Methodological Answer: Ethyl pentanoate exhibits bacteriostatic effects at high concentrations (disrupting lipid membranes via lipophilicity) but induces stress-responsive proteins at low concentrations . To reconcile these:
Q. What are the key challenges in functionalizing the cyclohexenyl moiety of ethyl pentanoate derivatives, and how can regioselectivity be improved?
Methodological Answer: The 4-methylcyclohexenyl group’s steric hindrance complicates electrophilic additions. Strategies include:
- Using Lewis acids (e.g., BCl₃) to direct demethylation or hydroxylation at specific positions .
- Employing asymmetric catalysis (e.g., chiral Pd complexes) for enantioselective hydrogenation of the double bond .
Data Analysis & Interpretation
Q. How can researchers address discrepancies in SDS-PAGE protein expression profiles when ethyl pentanoate is used as a stress inducer?
Methodological Answer: Variability in protein band intensity (e.g., missing 18 kDa band at 72 hours) may arise from protease activation or metabolic shifts . Mitigation steps:
Q. What computational tools are recommended for predicting the lipid solubility and membrane interaction of ethyl pentanoate derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
